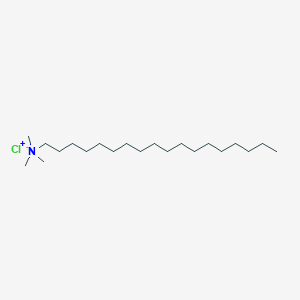
1-ブロモ-2-(2-ブロモエチル)ベンゼン
概要
説明
1-Bromo-2-(2-bromoethyl)benzene is a brominated derivative of benzene. It is an organic compound that contains a benzene ring substituted with two bromine atoms .
Synthesis Analysis
The synthesis of 1-Bromo-2-(2-bromoethyl)benzene involves the reaction of benzene with bromine. The halogen-lithium exchange reaction between n-butyllithium and 1-bromo-2-(2-bromoethyl)benzene has been well studied . The resulting aryllithium derivative is stable for >1h when generated at -95 to -100 oC in diethyl ether/hexane and can be trapped with electrophiles .Molecular Structure Analysis
The molecular formula of 1-Bromo-2-(2-bromoethyl)benzene is C8H8Br2. It has an average mass of 263.957 Da and a monoisotopic mass of 261.899261 Da .Chemical Reactions Analysis
The aryllithium species generated from 1-bromo-2-(2-bromoethyl)benzene undergoes a dramatic solvent effect on stability and reaction kinetics between diethyl ether and THF as the reaction medium . The intermediate undergoes instantaneous intramolecular cyclization to afford benzocyclobutene when the reaction is conducted in a THF/hexane mixture .Physical and Chemical Properties Analysis
1-Bromo-2-(2-bromoethyl)benzene is a colorless liquid, although older samples can appear yellow . It has a molecular weight of 263.96 g/mol .科学的研究の応用
制御ラジカル重合
“1-ブロモ-2-(2-ブロモエチル)ベンゼン”はスチレンの制御ラジカル重合に使用されています . このプロセスは、特定の特性を持つ幅広いポリマーを作成するために使用されます。
不斉エステル化
この化合物は、キラルな環状グアニジンの存在下で安息香酸の不斉エステル化に使用されます . この反応は、医薬品や材料科学など、化学の多くの分野で重要な、キラル分子の製造において重要です。
臭素末端ポリマーの合成
これは、原子移動ラジカル重合によって臭素末端ポリ-メトキシスチレンおよびポリスチレンの合成における開始剤として使用されます . これらのポリマーは、先端材料の創出やナノテクノロジーの分野など、幅広い用途を持っています。
フェネルジンの調製
“1-ブロモ-2-(2-ブロモエチル)ベンゼン”は、ヒドラジンと反応させてフェネルジンを調製するために使用されます . フェネルジンは、うつ病や不安障害の治療に使用される薬剤です。
ベータ-フェネチル誘導体の合成
この化合物は、さまざまなベータ-フェネチル誘導体を調製するための出発物質として使用されます . これらの誘導体は、有効成分の合成など、幅広い用途を持っています。
香料産業
“1-ブロモ-2-(2-ブロモエチル)ベンゼン”は、香料産業で使用されています . さまざまな香りを作り出すために使用できます。
難燃剤
これは難燃剤として用途が見いだされます . 難燃剤は、火の広がりを抑制または阻止する材料です。
作用機序
Target of Action
1-Bromo-2-(2-bromoethyl)benzene primarily targets the benzene ring in organic compounds . The benzene ring is a key structural component in many organic molecules, playing a crucial role in their stability and reactivity .
Mode of Action
The compound interacts with its targets through a process known as electrophilic aromatic substitution . This involves two steps:
- Step 1 : The electrophile (in this case, the bromine cation) forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .
- Step 2 : A proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It’s known that the compound can participate innucleophilic substitution reactions , which are fundamental to many biochemical pathways .
Pharmacokinetics
These properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
It’s known that the compound can act as anucleophilic substitutive agent , reacting with electron-rich compounds to form a covalent bond and release bromine .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Bromo-2-(2-bromoethyl)benzene. For instance, the compound should be handled only in a chemical fume hood and stored in closed vessels, refrigerated . It’s also important to prevent the material from entering drains or water courses .
Safety and Hazards
将来の方向性
The future directions of 1-Bromo-2-(2-bromoethyl)benzene research could involve further exploration of its reactivity and stability under various conditions. The dramatic solvent effect observed in the halogen-lithium exchange reaction presents an interesting area for further study . Additionally, the role of electron-withdrawing groups in stabilizing adjacent negative charge could be explored in more depth .
特性
IUPAC Name |
1-bromo-2-(2-bromoethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2/c9-6-5-7-3-1-2-4-8(7)10/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGOFYNHMCFJFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40910311 | |
| Record name | 1-Bromo-2-(2-bromoethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40910311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1074-15-3 | |
| Record name | 1-Bromo-2-(2-bromoethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1074-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1074-15-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338402 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Bromo-2-(2-bromoethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40910311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-2-(2-bromoethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the chemical structure of 1-bromo-2-(2-bromoethyl)benzene in organic synthesis?
A1: 1-Bromo-2-(2-bromoethyl)benzene serves as a versatile precursor for generating various cyclic compounds. Its structure, containing a benzene ring with bromine substituents on adjacent carbons and a bromoethyl group, allows for intramolecular cyclization reactions.
Q2: How does the presence of methoxy substituents affect the stability of aryllithium species derived from 1-bromo-2-(2-bromoethyl)benzene analogs?
A3: Introducing electron-donating methoxy groups at the 4,5 positions of the benzene ring in 1-bromo-2-(2-bromoethyl)benzene dramatically impacts the stability of the resulting aryllithium intermediate []. While the unsubstituted aryllithium shows stability in both THF/hexane and diethyl ether/hexane mixtures, the 4,5-dimethoxy substituted analog undergoes instantaneous cyclization to 4,5-dimethoxybenzocyclobutene in THF/hexane. This observation suggests that electron-donating groups increase the reactivity of the aryllithium species, making them more prone to intramolecular cyclization, even in solvents where the unsubstituted analog remains stable. This highlights the importance of electronic effects, in addition to solvent effects, in controlling the reactivity of these intermediates.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
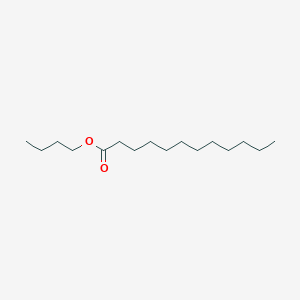

![Dibenzo[b,pqr]perylene](/img/structure/B87117.png)

![9,10-Anthracenedione, 1,4-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-](/img/structure/B87121.png)


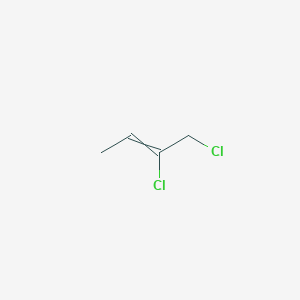
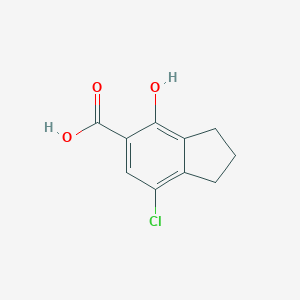

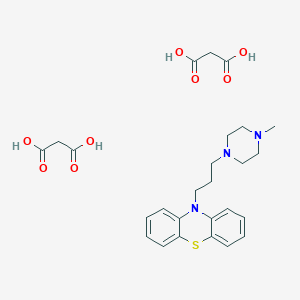
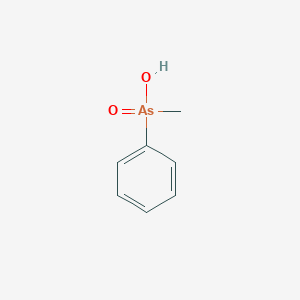
![2-[(Carboxymethyl)thio]benzoic acid](/img/structure/B87134.png)
